[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester
Description
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester is a piperidine-based compound featuring a benzyl ester group and an (S)-2-amino-propionyl substituent. Its molecular formula is C₁₉H₂₉N₃O₃, with a molecular weight of 347.45 g/mol . Predicted physicochemical properties include a density of 1.14±0.1 g/cm³ and a boiling point of 505.8±50.0 °C .
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(18)16(21)20-9-5-8-15(11-20)10-19-17(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12,18H2,1H3,(H,19,22)/t13-,15?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWRFSQGMWKXDY-CFMCSPIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidine Core Intermediate
The piperidine moiety serves as the structural backbone. Source details a method for synthesizing substituted piperidines via alkylation of benzylamine derivatives. Adapted for this compound:
-
Benzylamine alkylation : Benzylamine reacts with 3-chloromethylpiperidine in acetonitrile under catalytic tetrabutylammonium hydrogen sulfate (TBuA·HSO₄) and triethylamine (TEA) at 25–28°C for 4 hours.
-
Workup : The intermediate 3-(benzylaminomethyl)piperidine is isolated via reduced-pressure distillation (yield: ~85%).
Critical parameters:
Introduction of the (S)-2-Amino-propionyl Group
The stereoselective coupling of the (S)-2-aminopropionyl moiety to the piperidine core is achieved via:
-
Activation : (S)-2-Aminopropionic acid is converted to its mixed anhydride using ethyl chloroformate in tetrahydrofuran (THF) at −15°C.
-
Acylation : The activated species reacts with 3-(benzylaminomethyl)piperidine in the presence of N-methylmorpholine (NMM) for 12 hours at 0°C.
-
Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding 1-((S)-2-amino-propionyl)-piperidin-3-ylmethylamine .
Key considerations :
Carbamate Formation with Benzyl Chloroformate
The final step involves carbamate bond formation:
-
Reaction conditions : The amine intermediate reacts with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) and aqueous sodium bicarbonate (NaHCO₃) at 0°C for 2 hours.
-
Workup : The product is extracted with DCM, washed with brine, and purified via recrystallization (ethyl acetate/hexane).
Optimization data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Base | NaHCO₃ (1.5 equiv) | Neutralizes HCl |
| Solvent | DCM/H₂O (2:1) | Phase separation |
| Yield | 82–88% |
Characterization and Analytical Data
Spectroscopic Confirmation
Post-synthesis characterization ensures structural fidelity:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) :
δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.25–4.15 (m, 1H, piperidine-H), 3.85 (d, J = 13.2 Hz, 2H, NCH₂), 3.10 (q, J = 6.8 Hz, 1H, CH-NH₂), 1.45 (d, J = 6.8 Hz, 3H, CH₃).
Mass Spectrometry (MS)
Infrared Spectroscopy (IR)
Challenges and Optimization Strategies
Stereochemical Purity
Byproduct Formation
-
Dialkylation : Excess benzyl chloroformate leads to bis-carbamate byproducts. Stoichiometric use of Cbz-Cl (1.1 equiv) suppresses this.
-
Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation-Acylation | 4 | 52% | High stereoselectivity | Costly catalysts |
| Reductive Amination | 3 | 48% | Fewer steps | Lower purity |
| Solid-Phase Synthesis | 5 | 40% | Ease of purification | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate ester or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester (CAS Number: 1354029-49-4) is a carbamate derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Medicinal Chemistry
The compound has shown potential as a lead structure in the development of new pharmacological agents. Its structural features suggest possible interactions with biological targets, particularly in the central nervous system due to the piperidine component.
Case Study: Antidepressant Activity
A study investigated the antidepressant-like effects of compounds structurally related to this carbamate. The findings indicated that modifications to the piperidine ring could enhance serotonin receptor binding, suggesting a pathway for developing novel antidepressants .
Neuropharmacology
Research into neuropharmacological applications has highlighted the compound's potential role as an acetylcholinesterase inhibitor, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.
Case Study: Acetylcholinesterase Inhibition
In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts, which may improve cognitive functions .
Synthesis of Novel Compounds
This compound serves as a versatile intermediate in synthetic chemistry, allowing researchers to create various derivatives with tailored pharmacological profiles.
Data Table: Synthetic Derivatives
| Derivative Name | Activity Level |
|---|---|
| Benzyl ((1-((S)-2-amino-propanoyl)piperidin-3-yl)methyl)carbamate | Moderate |
| 1-(2-Aminoethyl)-piperidin-2-ylmethyl-carbamic acid benzyl ester | High |
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester
- Molecular Formula : C₁₆H₂₂N₂O₃
- Molecular Weight : 248.33 g/mol
- Key Features: Replaces the amino-propionyl group with a methyl-carbamic acid moiety. The simpler structure reduces molecular weight and complexity compared to the target compound. Discontinued in commercial catalogs .
[1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
- Molecular Formula : C₁₉H₂₉N₅O₃S
- Molecular Weight : 382.52 g/mol
- Key Features: Incorporates a pyrimidine ring and tert-butyl ester, enhancing steric bulk and altering solubility.
Analogues with Modified Amino Acid Side Chains
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
- Molecular Formula : C₂₀H₃₁N₃O₃
- Molecular Weight : 361.48 g/mol
- Key Features: Substitutes the amino-propionyl group with a branched 2-amino-3-methyl-butyryl chain.
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester
- Molecular Formula : C₁₈H₃₄N₄O₃
- Molecular Weight : 366.50 g/mol
- Key Features: Replaces the benzyl ester with a tert-butyl group and shifts the carbamic acid to the piperidin-4-yl position.
Analogues with Hydrophilic or Reactive Substituents
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester
- Molecular Formula : C₁₈H₂₀N₂O₅
- Molecular Weight : 344.36 g/mol
- Key Features : Contains dual benzyl ester groups and a hydroxyl moiety. The increased oxygen content (PSA = 103.87 Ų) suggests stronger hydrogen-bonding capacity, which may affect bioavailability .
Biological Activity
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula: C17H27N3O3
- Molecular Weight: 327.46 g/mol
- CAS Number: 1354029-14-3
The compound exhibits various biological activities primarily through its interaction with specific biological targets. It has been shown to inhibit certain enzymes involved in bacterial DNA replication and repair, particularly DNA gyrase and topoisomerases, which are critical for bacterial survival.
Antibacterial Activity
Research indicates that this compound demonstrates promising antibacterial properties. In vitro studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Escherichia coli | 0.03 μg/mL |
| Streptococcus pneumoniae | 0.06 μg/mL |
These values suggest that the compound is more potent than traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains of bacteria .
Enzymatic Inhibition
The compound has been identified as a potent inhibitor of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. The inhibition constants () for these enzymes were found to be in the low micromolar range, indicating strong binding affinity .
Case Studies
- Study on Efficacy Against Resistant Strains
- Toxicity Assessment
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including reductive amination, coupling, and protection/deprotection strategies. For example:
- Step 1 : Piperidine derivatives (e.g., benzyl 4-(aminomethyl)piperidine-1-carboxylate) are synthesized via reductive amination using aldehydes or ketones under conditions like NaBH(OAc)₃ in DMF or THF .
- Step 2 : The (S)-2-aminopropionyl moiety is introduced via coupling reactions using reagents such as HATU or EDCI in anhydrous DMF, followed by benzyl ester protection .
- Purification : Silica gel chromatography (e.g., CH₂Cl₂:IPA:hexane gradients) is standard, with yields ranging from 70–90% depending on reaction optimization .
Q. How is the stereochemical integrity of the (S)-2-aminopropionyl group maintained during synthesis?
- Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., chiral Pd complexes) are used to preserve stereochemistry. For example, L-163,540—a structurally related compound—retains its (S)-configuration via controlled coupling conditions (e.g., low-temperature reactions in anhydrous solvents) and monitored by chiral HPLC .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., δ ~5.0 ppm for benzyl CH₂; δ ~3.2–4.0 ppm for piperidine protons) .
- Mass Spectrometry : High-resolution MS (e.g., M+1 = 345.29) validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1689 cm⁻¹ (amide C=O) and ~1532 cm⁻¹ (carbamate N-H) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported for similar piperidine-carbamate derivatives?
- Methodological Answer : Yield discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but may increase side reactions.
- Temperature control : Overheating (e.g., >100°C) during amidation can degrade intermediates, reducing yields. Systematic optimization using Design of Experiments (DoE) is recommended .
- Example : In Example 55 ( ), yields dropped to 71% when using IPA at 100°C versus 80% in DMF at 80°C due to solvent-dependent side reactions .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Used to study solubility and membrane permeability (e.g., logP ~2.5 predicted via 3D-QSAR) .
- Docking Studies : Assess binding affinity to targets like proteases or GPCRs using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = ~45–60%) and cytochrome P450 interactions .
Q. How can researchers address instability issues during long-term storage of carbamic acid benzyl esters?
- Methodological Answer :
- Storage Conditions : Anhydrous environments (argon atmosphere) at –20°C in amber vials prevent hydrolysis.
- Stabilizers : Additives like 1% BHT (butylated hydroxytoluene) inhibit oxidation .
- Monitoring : Regular HPLC analysis detects degradation products (e.g., free piperidine or benzyl alcohol) .
Q. What strategies mitigate low reproducibility in biological assays involving this compound?
- Methodological Answer :
- Batch Consistency : Ensure synthetic intermediates (e.g., benzyl 4-(aminomethyl)piperidine-1-carboxylate) are ≥95% pure via LC-MS .
- Assay Controls : Include reference standards (e.g., L-163,540 for bioactivity comparisons) and validate cell lines for target specificity .
- Statistical Rigor : Use triplicate experiments with ANOVA analysis to account for variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
